

# Unveiling the Solid-State Architecture of Tetramethylammonium Hydrogen Phthalate: A Technical Guide

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## Compound of Interest

Compound Name: *Tetramethylammonium hydrogen phthalate*

Cat. No.: B1600818

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of **Tetramethylammonium hydrogen phthalate**, presenting key crystallographic data, detailed experimental protocols, and a visualization of the structural determination workflow.

## Core Crystallographic Data

The crystal structure of **Tetramethylammonium hydrogen phthalate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, belonging to the space group  $P2_1/c$ .<sup>[1][2][3]</sup> This arrangement indicates a centrosymmetric crystal structure. Each unit cell contains four formula units of **Tetramethylammonium hydrogen phthalate**.<sup>[1][2][3]</sup> A summary of the key crystallographic data is presented in Table 1. The refinement of the crystal structure converged to a final R-factor of 0.040, indicating a high degree of accuracy in the determined atomic positions.<sup>[1][2][3]</sup> The fundamental crystal packing motif consists of distinct layers formed by the tetramethylammonium cations and the hydrogen phthalate anions.<sup>[1][3]</sup>

Parameter	Value
Chemical Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>4</sub>
Formula Weight	239.27 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	12.960 Å[1][2][3]
b	8.591 Å[1][2][3]
c	11.384 Å[1][2][3]
α	90°
β	94.55°[1][2][3]
γ	90°
Volume	1262.1 Å <sup>3</sup>
Z	4[1][2][3]
Final R-factor	0.040[1][2][3]

Table 1: Crystallographic Data for  
Tetramethylammonium Hydrogen Phthalate.

## Experimental Methodology

The determination of the crystal structure of **Tetramethylammonium hydrogen phthalate** follows a standard and rigorous experimental protocol common in the field of X-ray crystallography. The process, from sample preparation to final structure validation, is outlined below.

## Crystal Synthesis and Preparation

Single crystals of **Tetramethylammonium hydrogen phthalate** suitable for X-ray diffraction analysis are typically grown from a supersaturated solution. This can be achieved by methods such as slow evaporation of the solvent, or by controlled cooling of a saturated solution. The

choice of solvent is crucial and is determined through solubility studies. Once crystals of sufficient size and quality are obtained, a suitable specimen is selected and mounted on a goniometer head for data collection.

## Single-Crystal X-ray Diffraction Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Parameter	Description
Radiation	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$ ( $\lambda = 1.54184 \text{ \AA}$ )
Temperature	Typically 100 K or 293 K
Detector	CCD, CMOS, or Pixel Array Detector
Data Collection Strategy	$\omega$ -scans, $\phi$ -scans

Table 2: Typical Data Collection Parameters.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are then used to solve the crystal structure. Initial phases for the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule.

This initial model is then refined using a least-squares algorithm. In this process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

## Experimental Workflow Visualization

The logical flow of the experimental and computational steps involved in determining the crystal structure of **Tetramethylammonium hydrogen phthalate** is depicted in the following diagram.

Figure 1: Experimental workflow for the crystal structure determination of **Tetramethylammonium hydrogen phthalate**.

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## References

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